molecular formula C14H14N2 B14224094 2-(Dec-3-ene-1,5-diyn-1-yl)pyrazine CAS No. 823227-89-0

2-(Dec-3-ene-1,5-diyn-1-yl)pyrazine

Cat. No.: B14224094
CAS No.: 823227-89-0
M. Wt: 210.27 g/mol
InChI Key: HVUZTXZHOMCVHD-UHFFFAOYSA-N
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Description

2-(Dec-3-ene-1,5-diyn-1-yl)pyrazine is a chemical compound characterized by its unique structure, which includes a pyrazine ring substituted with a dec-3-ene-1,5-diyn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dec-3-ene-1,5-diyn-1-yl)pyrazine typically involves the coupling of a pyrazine derivative with an appropriate alkyne. One common method is the Sonogashira coupling reaction, which involves the reaction of a halogenated pyrazine with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base, such as triethylamine or potassium carbonate, to facilitate the coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as column chromatography or recrystallization are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-(Dec-3-ene-1,5-diyn-1-yl)pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazine ring are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvent conditions (polar aprotic solvents).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine diones, while reduction may produce pyrazine dihydrides. Substitution reactions can result in a variety of substituted pyrazine derivatives.

Scientific Research Applications

2-(Dec-3-ene-1,5-diyn-1-yl)pyrazine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(Dec-3-ene-1,5-diyn-1-yl)pyrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(Dodec-3-en-1,5-diyn-1-yl)pyrazine: Similar structure with a longer alkyne chain.

    2-(Hex-3-ene-1,5-diyn-1-yl)pyrazine: Similar structure with a shorter alkyne chain.

    2-(Oct-3-ene-1,5-diyn-1-yl)pyrazine: Similar structure with an intermediate alkyne chain length.

Uniqueness

2-(Dec-3-ene-1,5-diyn-1-yl)pyrazine is unique due to its specific alkyne chain length, which can influence its chemical reactivity and physical properties. This uniqueness makes it a valuable compound for specific applications where the precise chain length is critical for the desired outcome.

Properties

CAS No.

823227-89-0

Molecular Formula

C14H14N2

Molecular Weight

210.27 g/mol

IUPAC Name

2-dec-3-en-1,5-diynylpyrazine

InChI

InChI=1S/C14H14N2/c1-2-3-4-5-6-7-8-9-10-14-13-15-11-12-16-14/h7-8,11-13H,2-4H2,1H3

InChI Key

HVUZTXZHOMCVHD-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC=CC#CC1=NC=CN=C1

Origin of Product

United States

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